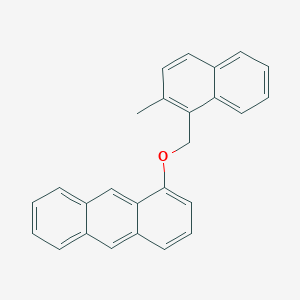![molecular formula C98H90N4O2S4 B13142655 2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[139003,1304,1106,10016,23018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule likely involves multiple steps, including the formation of the core structure, functional group modifications, and final assembly. Typical reactions might include:
Aldol Condensation: To form the core structure.
Nitrile Formation: Using reagents like cyanogen bromide.
Aromatic Substitution: To introduce hexylphenyl groups.
Industrial Production Methods
Industrial production would require optimization of these steps for scalability, including:
Catalysis: Using catalysts to increase yield and reduce reaction time.
Purification: Techniques like chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various reactions, including:
Oxidation: To form oxo groups.
Reduction: To modify nitrile groups.
Substitution: Aromatic substitution to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: As a building block for more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biomolecular Probes: Due to its unique structure, it could be used in studying biological pathways.
Medicine
Drug Development: Potential as a lead compound for new pharmaceuticals.
Industry
Materials Science: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: Binding to active sites of enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile
- Other Indene Derivatives : Compounds with similar core structures but different functional groups.
Eigenschaften
Molekularformel |
C98H90N4O2S4 |
|---|---|
Molekulargewicht |
1484.1 g/mol |
IUPAC-Name |
2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C98H90N4O2S4/c1-9-13-17-21-25-63-29-37-69(38-30-63)97(70-39-31-64(32-40-70)26-22-18-14-10-2)83-53-80-84(54-79(83)93-89(97)95-85(107-93)51-73(105-95)49-81-87(67(55-99)56-100)75-45-59(5)61(7)47-77(75)91(81)103)98(71-41-33-65(34-42-71)27-23-19-15-11-3,72-43-35-66(36-44-72)28-24-20-16-12-4)90-94(80)108-86-52-74(106-96(86)90)50-82-88(68(57-101)58-102)76-46-60(6)62(8)48-78(76)92(82)104/h29-54H,9-28H2,1-8H3/b81-49-,82-50+ |
InChI-Schlüssel |
CJZPUZYWUPJTPK-ZEWDYYMYSA-N |
Isomerische SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C/7\C(=C(C#N)C#N)C8=C(C7=O)C=C(C(=C8)C)C)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=C(C(=C2)C)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=C(C(=C8)C)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C(=C2)C)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


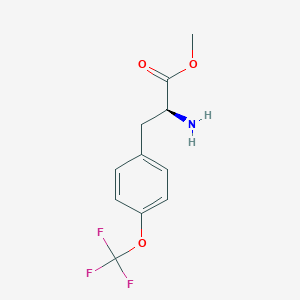

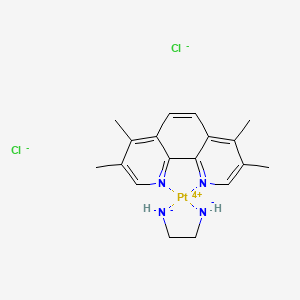
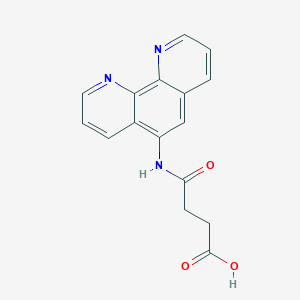
![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)
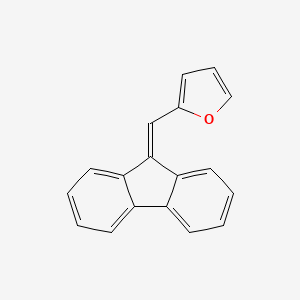

![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)
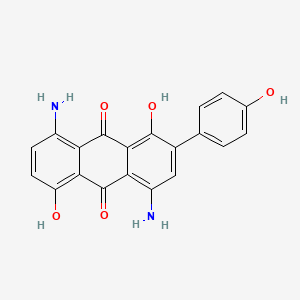
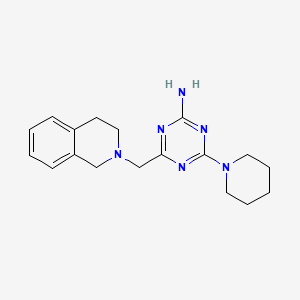

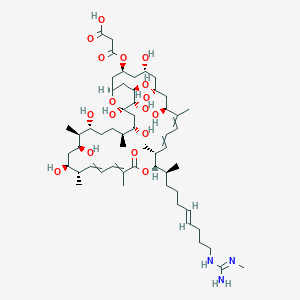
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
